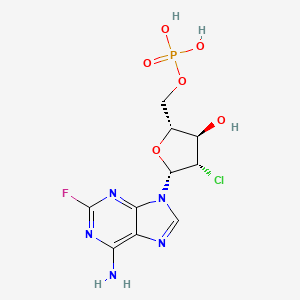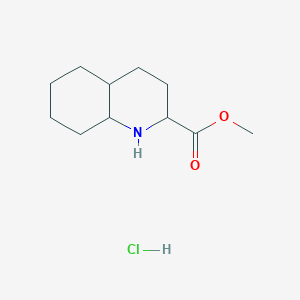
Methyl decahydroquinoline-2-carboxylate hydrochloride
Descripción general
Descripción
“Methyl decahydroquinoline-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H20ClNO2 . It has a molecular weight of 233.73 g/mol . The compound is also known by other names such as “methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxylate;hydrochloride” and has the CAS number 83240-98-6 .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxylate;hydrochloride” and its InChI is "InChI=1S/C11H19NO2.ClH/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10;/h8-10,12H,2-7H2,1H3;1H" . The Canonical SMILES for this compound is "COC(=O)C1CCC2CCCCC2N1.Cl" .
Physical And Chemical Properties Analysis
The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 2 . The exact mass of the compound is 233.1182566 g/mol and its monoisotopic mass is also 233.1182566 g/mol . The topological polar surface area of the compound is 38.3 Ų . The compound has a heavy atom count of 15 .
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
Quinoline derivatives have been shown to possess significant antibacterial and antifungal properties, which could make “Methyl decahydroquinoline-2-carboxylate hydrochloride” a candidate for developing new antimicrobial agents .
Anti-inflammatory and Anticancer Activities
These compounds also exhibit anti-inflammatory and anticancer activities, suggesting potential use in the treatment of inflammation-related disorders and various cancers .
Antidiabetic and Antiprotozoal Effects
Quinoline derivatives have antidiabetic and antiprotozoal effects, indicating possible applications in managing diabetes and protozoal infections .
Anthelmintic Properties
They are studied for their anthelmintic properties, which could lead to new treatments for parasitic worm infections .
Material Science
In material science, quinoline derivatives are utilized for their unique chemical properties, which could be relevant in the synthesis of advanced materials .
Photovoltaic Applications
Quinoline derivatives are gaining popularity in third-generation photovoltaic applications, suggesting a role for “Methyl decahydroquinoline-2-carboxylate hydrochloride” in solar energy technologies .
Medicinal Chemistry
The versatility of quinoline derivatives in medicinal chemistry is well-documented, with potential applications ranging from antimalarial to anti-COVID-19 treatments .
Synthesis and Characterization
Finally, these compounds are valuable in synthetic chemistry for constructing complex molecular architectures and are characterized using advanced techniques like 2-D NMR spectroscopy .
Propiedades
IUPAC Name |
methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10;/h8-10,12H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHLDWOPSDDKLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2CCCCC2N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl decahydroquinoline-2-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)-](/img/structure/B1427321.png)
![Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)](/img/structure/B1427322.png)
![(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1427325.png)
![1-{[(Oxan-4-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1427326.png)


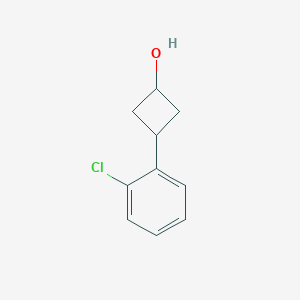
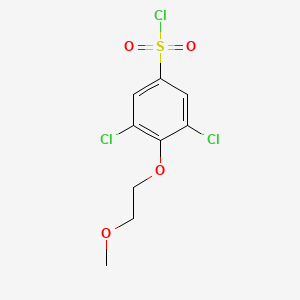



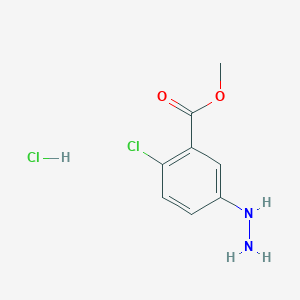
![4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride](/img/structure/B1427342.png)
